molecular formula C22H32N4O8 B13734517 1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane CAS No. 38304-52-8

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane

Cat. No.: B13734517
CAS No.: 38304-52-8
M. Wt: 480.5 g/mol
InChI Key: RXBBSTXUVVVWRC-UHFFFAOYSA-N
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Description

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is a complex organic compound known for its unique chemical structure and properties. It is primarily used in the field of polymer chemistry, particularly in the synthesis of epoxy resins. The compound’s structure includes multiple glycidyl groups, which are reactive sites for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl groups at the nitrogen atoms of the hydantoin ring. The reaction conditions generally include:

  • Temperature: 50-70°C
  • Reaction Time: 4-6 hours
  • Solvent: Toluene or another suitable organic solvent

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane undergoes several types of chemical reactions, including:

    Epoxidation: The glycidyl groups can react with various nucleophiles, leading to ring-opening reactions.

    Polymerization: It can undergo polymerization reactions to form epoxy resins.

    Substitution: The compound can participate in substitution reactions, particularly at the glycidyl groups.

Common Reagents and Conditions

    Epoxidation: Hydrogen peroxide, peracetic acid

    Polymerization: Initiators such as benzoyl peroxide, UV light

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Epoxidation: Hydroxylated derivatives

    Polymerization: Cross-linked epoxy resins

    Substitution: Substituted glycidyl derivatives

Scientific Research Applications

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of advanced polymers and resins.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its glycidyl groups. These groups can form covalent bonds with various substrates, leading to the formation of stable products. The molecular targets and pathways involved include:

    Covalent Bond Formation: The glycidyl groups react with nucleophiles to form stable covalent bonds.

    Cross-linking: In polymerization reactions, the compound forms cross-linked networks, enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A diglycidyl ether (BADGE)
  • Novolac epoxy resins
  • Cycloaliphatic epoxy resins

Uniqueness

1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is unique due to its multiple glycidyl groups, which provide multiple reactive sites for chemical reactions. This feature enhances its versatility in various applications, particularly in the synthesis of high-performance polymers and resins.

Properties

CAS No.

38304-52-8

Molecular Formula

C22H32N4O8

Molecular Weight

480.5 g/mol

IUPAC Name

3-[3-[4,4-dimethyl-3-(oxiran-2-ylmethyl)-2,5-dioxoimidazolidin-1-yl]-2-(oxiran-2-ylmethoxy)propyl]-5,5-dimethyl-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C22H32N4O8/c1-21(2)17(27)23(19(29)25(21)7-14-9-32-14)5-13(31-11-16-12-34-16)6-24-18(28)22(3,4)26(20(24)30)8-15-10-33-15/h13-16H,5-12H2,1-4H3

InChI Key

RXBBSTXUVVVWRC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1CC2CO2)CC(CN3C(=O)C(N(C3=O)CC4CO4)(C)C)OCC5CO5)C

Origin of Product

United States

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